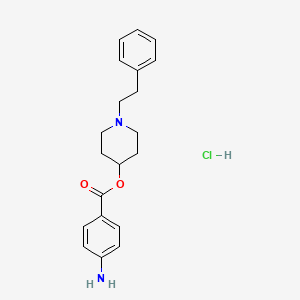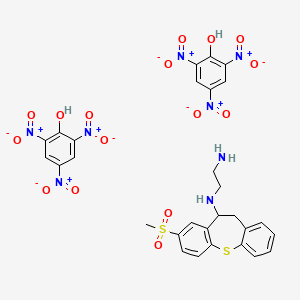
10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin dipicrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethylamino group, a methylsulfonyl group, and a dibenzo(b,f)thiepin core. The dipicrate moiety adds further complexity to its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin dipicrate typically involves multiple steps. The initial step often includes the formation of the dibenzo(b,f)thiepin core, followed by the introduction of the aminoethylamino and methylsulfonyl groups. The final step involves the addition of the dipicrate moiety. Common reagents used in these reactions include amines, sulfonyl chlorides, and picric acid. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin dipicrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin dipicrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin dipicrate involves its interaction with specific molecular targets and pathways. The aminoethylamino group may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets. The dipicrate moiety may contribute to the compound’s overall reactivity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dibenzo(b,f)thiepin derivatives, such as:
- 10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin
- 10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin sulfate
Uniqueness
10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin dipicrate is unique due to the presence of the dipicrate moiety, which enhances its reactivity and potential applications. This compound’s unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
74667-85-9 |
|---|---|
Formule moléculaire |
C29H26N8O16S2 |
Poids moléculaire |
806.7 g/mol |
Nom IUPAC |
N'-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H20N2O2S2.2C6H3N3O7/c1-23(20,21)13-6-7-17-14(11-13)15(19-9-8-18)10-12-4-2-3-5-16(12)22-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7,11,15,19H,8-10,18H2,1H3;2*1-2,10H |
Clé InChI |
RCXGIFWEOBTVHF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2NCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
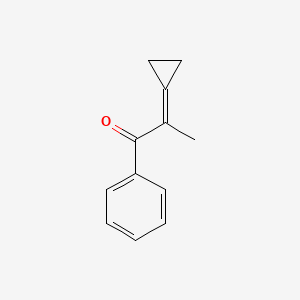

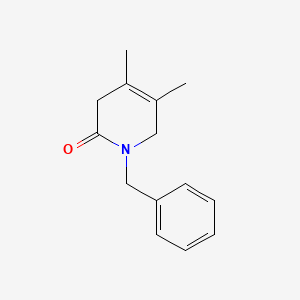

![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
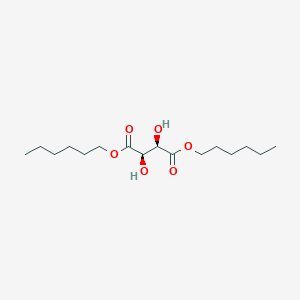
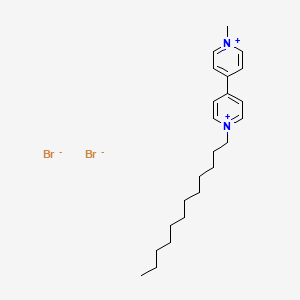
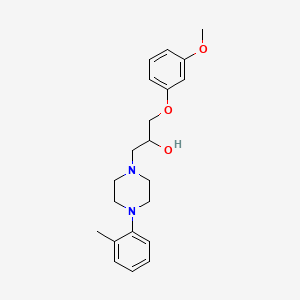

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
